molecular formula C7H3BrN4 B6271206 4-azido-3-bromobenzonitrile CAS No. 1557461-09-2

4-azido-3-bromobenzonitrile

Cat. No. B6271206
CAS RN: 1557461-09-2
M. Wt: 223
InChI Key:
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Description

4-Azido-3-bromobenzonitrile (4-A-3-Br-BN) is a powerful organic compound that has been used in a variety of scientific research applications. It is a nitrogen-containing heterocyclic compound that is composed of a benzene ring with a nitrogen atom and an azido group attached to the 3-position of the ring. 4-A-3-Br-BN is a highly reactive molecule that can be used to synthesize a variety of other molecules and compounds, making it a valuable tool for scientific research.

Scientific Research Applications

4-azido-3-bromobenzonitrile has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as aryl azides, aryl halides, and aryl nitriles. 4-azido-3-bromobenzonitrile has also been used as a cross-linking reagent for the preparation of polymers, as well as for the preparation of organic semiconductors. Additionally, 4-azido-3-bromobenzonitrile has been used in the synthesis of compounds for medicinal chemistry research, such as drugs and antibiotics.

Mechanism of Action

The mechanism of action of 4-azido-3-bromobenzonitrile is based on its highly reactive nature. The azido group on the nitrogen atom of the molecule can be easily reduced to form a nitrene intermediate. This nitrene intermediate can then react with other molecules, such as aryl halides, to form a variety of compounds. Additionally, the azido group can react with other molecules to form a variety of organic compounds.
Biochemical and Physiological Effects
4-azido-3-bromobenzonitrile has been found to have no significant biochemical or physiological effects. It has been tested for its potential to cause skin or eye irritation, and it has been found to be non-irritating. Additionally, 4-azido-3-bromobenzonitrile has been tested for its potential to cause genetic mutations, and it has been found to be non-mutagenic.

Advantages and Limitations for Lab Experiments

4-azido-3-bromobenzonitrile has several advantages and limitations for lab experiments. One advantage is that it is highly reactive and can be used to synthesize a variety of other compounds. Additionally, it is relatively inexpensive and easy to obtain. However, 4-azido-3-bromobenzonitrile is also highly toxic and should be handled with care. Additionally, it is flammable and should be stored in a cool, dry place.

Future Directions

The future of 4-azido-3-bromobenzonitrile is promising, as it has been found to be a useful tool in a variety of scientific research applications. In the future, it may be used to synthesize more complex organic compounds, such as drugs and antibiotics. Additionally, it may be used to create polymers and organic semiconductors. Furthermore, 4-azido-3-bromobenzonitrile may be used to develop new methods of synthesizing other compounds, such as aryl azides, aryl halides, and aryl nitriles. Finally, 4-azido-3-bromobenzonitrile may be used to create more efficient and cost-effective methods of synthesizing compounds.

Synthesis Methods

4-azido-3-bromobenzonitrile can be synthesized in a two-step process. The first step involves the reaction of 3-bromobenzonitrile with sodium azide in an aqueous solution of sodium hydroxide. This reaction produces 4-azido-3-bromobenzonitrile, which is then isolated by filtration. The second step involves the reaction of 4-azido-3-bromobenzonitrile with a reducing agent, such as sodium borohydride or lithium aluminum hydride, in an aqueous solution of methanol. This reaction produces 4-azido-3-bromobenzonitrile, which is then isolated by filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-azido-3-bromobenzonitrile involves the bromination of 4-cyanobenzonitrile followed by azidation of the resulting product.", "Starting Materials": [ "4-cyanobenzonitrile", "Bromine", "Sodium azide", "Sulfuric acid", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Bromination of 4-cyanobenzonitrile using bromine and sulfuric acid in acetic acid and water to yield 4-bromo-4-cyanobenzonitrile.", "Step 2: Azidation of 4-bromo-4-cyanobenzonitrile using sodium azide in DMF to yield 4-azido-3-bromobenzonitrile." ] }

CAS RN

1557461-09-2

Molecular Formula

C7H3BrN4

Molecular Weight

223

Purity

95

Origin of Product

United States

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